2-(1-Fluorocyclopropyl)acetonitrile

Description

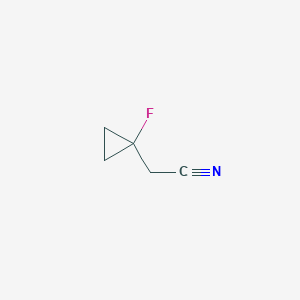

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-fluorocyclopropyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN/c6-5(1-2-5)3-4-7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPIKZCIEUIESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101292960 | |

| Record name | Cyclopropaneacetonitrile, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780523-76-3 | |

| Record name | Cyclopropaneacetonitrile, 1-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1780523-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropaneacetonitrile, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 1 Fluorocyclopropyl Acetonitrile and Its Analogues

Ring-Opening Reactions of Fluorocyclopropanes

The presence of a fluorine atom on a cyclopropane (B1198618) ring significantly influences its reactivity. The high electronegativity of fluorine polarizes the adjacent carbon-carbon bonds, making them susceptible to cleavage under various conditions.

Radical-Mediated Ring Opening Mechanisms and Stereochemical Outcomes

Radical-mediated reactions provide a powerful method for the ring-opening of cyclopropanes. In the case of fluorocyclopropanes, the reaction is initiated by the formation of a radical species that attacks the cyclopropane ring. For instance, the addition of an acyl radical to the C-C double bond of a methylenecyclopropane (B1220202) can lead to a benzyl (B1604629) radical intermediate. Subsequent ring-opening of this intermediate forms an alkyl radical, which can then undergo further reactions like intermolecular cyclization. nih.gov

The stereochemical outcome of these reactions is influenced by the stability of the radical intermediates and the reaction conditions. The specific stereochemistry of the products would depend on the substitution pattern of the cyclopropane and the nature of the radical species involved. While direct studies on 2-(1-fluorocyclopropyl)acetonitrile are not prevalent, the general mechanism for radical-mediated ring-opening of cyclopropane derivatives suggests a stepwise process involving radical intermediates. nih.gov

Table 1: Examples of Radical-Mediated Ring-Opening Reactions of Cyclopropane Derivatives This table presents examples of radical-mediated ring-opening reactions of various cyclopropane derivatives, illustrating the general principles that could apply to this compound.

| Starting Material | Radical Source | Key Intermediate(s) | Product Type | Reference |

|---|---|---|---|---|

| Methylenecyclopropanes | Acyl radical (from aldehyde and DTBP) | Benzyl radical, Alkyl radical | 2-(3,4-dihydronaphthalen-2-yl)malonic acid diethyl esters | nih.gov |

| Arylvinylidenecyclopropanes | Diaryl diselenides (thermal) | Not specified | 1,2-diarylselenocyclopentene | nih.gov |

| Cyclopropanols | Sulfate radical anion (from K₂S₂O₈/Ag(I)) | Cyclopropoxy radical, β-keto radical | Distally chlorinated ketones (with NCS) | nih.gov |

Metal-Catalyzed Carbon-Carbon Bond Cleavage in Fluorocyclopropanes

Metal catalysts are instrumental in promoting the cleavage of the strong carbon-carbon bonds in cyclopropanes. Gold catalysts, for example, have been shown to effectively catalyze the ring-opening reactions of 1-alkynyl-cyclopropyl derivatives with various nucleophiles. rsc.org This process involves the electrophilic activation of the alkyne by the gold catalyst, which facilitates the nucleophilic attack and subsequent ring opening. Similarly, iron has been used to catalyze the reductive ring-opening of cyclopropyl (B3062369) ketones. nih.gov

In the context of this compound, a suitable metal catalyst could activate the cyclopropane ring, making it more susceptible to nucleophilic attack or rearrangement. The choice of metal and ligands would be crucial in controlling the regioselectivity and stereoselectivity of the C-C bond cleavage.

Table 2: Metal-Catalyzed Ring-Opening Reactions of Cyclopropane Derivatives This table provides examples of metal-catalyzed C-C bond cleavage in different cyclopropane systems, highlighting potential pathways for this compound.

| Starting Material | Catalyst | Nucleophile/Reagent | Product Type | Reference |

|---|---|---|---|---|

| 2-(1-Alkynyl-cyclopropyl)pyridines | Gold | N-, C-, and O-based nucleophiles | Indolizines | rsc.org |

| Cyclopropyl ketones | Iron | α-Trifluoromethylstyrenes | Carbonyl-containing gem-difluoroalkenes | nih.gov |

| 1-Cyclopropyl-2-yn-1-ols | HAuCl₄·4H₂O | Alcohols, water | (Z)-Conjugated enynes |

Nucleophile-Induced Ring Transformations

The strained nature of the cyclopropane ring makes it susceptible to attack by nucleophiles, leading to ring-opening. This reactivity can be enhanced by the presence of electron-withdrawing groups. For donor-acceptor cyclopropanes, which have both an electron-donating and an electron-withdrawing group, ring-opening can be facilitated by nucleophiles under acidic or basic conditions. nih.govrsc.org The reaction of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with C-nucleophiles like nitro compounds, malonates, and 1,3-diketones under basic conditions is a notable example. rsc.org

For this compound, the fluorine atom and the acetonitrile (B52724) group both act as electron-withdrawing groups, which should facilitate nucleophilic attack on the cyclopropane ring. The regioselectivity of the attack would likely be influenced by the electronic and steric properties of the nucleophile and the substrate.

Thermal and Lewis Acid-Mediated Rearrangements

Thermal and Lewis acid-mediated conditions can induce rearrangements in cyclopropane systems. Lewis acids can coordinate to the fluorine atom or the nitrile group in this compound, polarizing the C-F or C-C bonds and facilitating ring-opening or rearrangement. For instance, Lewis acids like aluminum trichloride (B1173362) or boron trifluoride etherate have been used to mediate the transformation of 5-acyl-N-fluoroalkyl-1,2,3-triazoles into various cyclic compounds through the generation of vinyl cations. rsc.orgnih.gov While not a direct analogue, this demonstrates the potential for Lewis acids to promote complex rearrangements in fluorine-containing small rings.

Brønsted acids, particularly in combination with fluorinated alcohol solvents like hexafluoroisopropanol (HFIP), have also been shown to catalyze the nucleophilic ring-opening of donor-acceptor cyclopropanes. nih.gov This approach could potentially be applied to this compound to promote its reaction with a variety of nucleophiles. nih.govresearchgate.net

Transformations Involving the Acetonitrile Functional Group

The acetonitrile group in this compound is a versatile functional handle that can undergo a variety of transformations.

Nitrile Hydrolysis and Derivatives (e.g., carboxylic acids, amides)

The hydrolysis of nitriles is a fundamental transformation that can lead to either amides or carboxylic acids, depending on the reaction conditions. stackexchange.comlibretexts.org

Acidic Hydrolysis: Heating a nitrile with a dilute acid, such as hydrochloric acid, typically results in the formation of a carboxylic acid and the corresponding ammonium (B1175870) salt. libretexts.orgpressbooks.pub In the case of this compound, acidic hydrolysis would yield 2-(1-fluorocyclopropyl)acetic acid. evitachem.com

Alkaline Hydrolysis: Conversely, heating a nitrile with an alkali solution, like sodium hydroxide, produces the salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org Subsequent acidification of the reaction mixture would then yield the free carboxylic acid. libretexts.org

The hydrolysis proceeds through an amide intermediate. chemistrysteps.comweebly.com By carefully controlling the reaction conditions, such as using a milder reagent or controlling the pH, it is possible to isolate the amide as the final product. stackexchange.com For example, controlled hydrolysis in a pH range of 7-8 can favor the formation of the amide. stackexchange.com

Table 3: General Conditions for Nitrile Hydrolysis This table summarizes the general conditions for the hydrolysis of nitriles to either carboxylic acids or amides.

| Transformation | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Acidic Hydrolysis | Heat with dilute acid (e.g., HCl) | Carboxylic Acid | libretexts.orgpressbooks.pub |

| Alkaline Hydrolysis | Heat with alkali solution (e.g., NaOH), followed by acidification | Carboxylic Acid | libretexts.org |

| Controlled Hydrolysis to Amide | Controlled pH (e.g., 7-8), specific reagents (e.g., TFA-H₂SO₄ mixture) | Amide | stackexchange.com |

Reduction of the Nitrile to Amine

The conversion of the nitrile functional group in this compound to a primary amine, yielding 2-(1-fluorocyclopropyl)ethanamine, is a crucial transformation for introducing a basic nitrogen atom, which is a common pharmacophore. This reduction can be accomplished using several established methodologies for aliphatic nitriles. The primary challenge lies in achieving chemoselective reduction without cleaving the strained, fluorine-substituted cyclopropane ring.

Commonly employed reducing agents include complex metal hydrides like lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. researchgate.net LiAlH₄ is a potent reducing agent that readily converts nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic or aqueous workup to neutralize the intermediate aluminate complex and liberate the amine. researchgate.net

Catalytic hydrogenation offers a milder alternative, often utilizing catalysts such as Raney nickel, platinum, or palladium on a carbon support, under a hydrogen atmosphere. researchgate.net The reaction conditions, including pressure and temperature, can be adjusted to optimize the yield and selectivity. For instance, ethanenitrile can be effectively reduced to ethylamine (B1201723) using hydrogen gas with a palladium catalyst. researchgate.net

Another approach involves the use of borane (B79455) reagents. Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, has been shown to reduce a wide array of aliphatic and aromatic nitriles to their corresponding primary amines in excellent yields. youtube.com This method can tolerate other functional groups, such as unconjugated alkenes and alkynes, which may be relevant for more complex analogues. youtube.com A recent development by Bertus and Szymoniak describes a one-step synthesis of primary cyclopropylamines from nitriles using a titanium(II)-mediated coupling with Grignard reagents in the presence of a Lewis acid like BF₃·OEt₂. organic-chemistry.org While this method constructs the cyclopropylamine (B47189) from the nitrile, it highlights the stability of the amine product under specific Lewis acidic conditions.

The choice of reagent for the reduction of this compound would depend on the desired scale, functional group tolerance, and stereochemical considerations. The high reactivity of LiAlH₄ makes it a likely candidate for complete reduction, while catalytic hydrogenation may offer a more controlled, industrial-scale process.

Table 1: General Methods for the Reduction of Aliphatic Nitriles to Primary Amines

| Reducing Agent/System | Typical Conditions | General Applicability & Notes | Source(s) |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by H₃O⁺ workup | Highly effective for most nitriles. Non-selective and will reduce other functional groups like esters and ketones. | researchgate.net |

| Catalytic Hydrogenation (H₂) | Raney Ni, Pd/C, or PtO₂; Elevated T & P | Widely used in industry. Can be more selective than LiAlH₄. Catalyst choice is crucial. | researchgate.net |

| Diisopropylaminoborane / cat. LiBH₄ | THF, 25°C to reflux | Reduces aliphatic nitriles effectively. Tolerates unconjugated alkenes and alkynes. | youtube.com |

| Ti(OPrⁱ)₄ / EtMgBr / BF₃·OEt₂ | Diethyl ether | Forms primary cyclopropylamines directly from nitriles. A synthetic equivalent rather than a direct reduction of a pre-formed cyclopropyl nitrile. | organic-chemistry.org |

Cycloaddition Reactions of the Nitrile Functionality

The nitrile group of this compound can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids. The synthesis of 5-substituted-1H-tetrazoles from nitriles is a well-established and reliable transformation.

The most common method involves the reaction of the nitrile with an azide (B81097) source, typically sodium azide (NaN₃), often in the presence of a catalyst. organic-chemistry.org Zinc salts, such as zinc bromide (ZnBr₂), are particularly effective catalysts for this reaction, which can often be carried out in water. organic-chemistry.org This aqueous method is advantageous as it is environmentally benign and minimizes the risk associated with the potentially explosive and toxic hydrazoic acid (HN₃) by keeping the reaction medium slightly alkaline. organic-chemistry.org The reaction proceeds by the coordination of the nitrile to the zinc ion, which activates the nitrile towards nucleophilic attack by the azide anion. Subsequent cyclization and protonation yield the stable tetrazole ring. The scope of this reaction is broad, accommodating a variety of aromatic, vinyl, and aliphatic nitriles. organic-chemistry.org

Alternative conditions include the use of ammonium chloride in DMF or L-proline as an organocatalyst. organic-chemistry.org For this compound, this reaction would lead to the formation of 5-((1-fluorocyclopropyl)methyl)-1H-tetrazole, a compound with potential applications as a metabolically stable carboxylic acid surrogate.

Table 2: Representative Examples of Tetrazole Synthesis from Nitriles using NaN₃

| Nitrile Substrate | Catalyst/Conditions | Product | Yield | Source(s) |

|---|---|---|---|---|

| Benzonitrile | ZnBr₂, H₂O, reflux | 5-Phenyl-1H-tetrazole | 91% | organic-chemistry.org |

| Pivalonitrile | ZnBr₂, H₂O, reflux | 5-tert-Butyl-1H-tetrazole | 84% | organic-chemistry.org |

| Acetonitrile | ZnBr₂, H₂O, reflux | 5-Methyl-1H-tetrazole | 81% | organic-chemistry.org |

| Phenylacetonitrile | Yb(OTf)₃, PhCH₂NH₂, (EtO)₃CH, NaN₃ | 1-Benzyl-5-phenyl-1H-tetrazole | 92% | researchgate.netorganic-chemistry.org |

Mechanistic Insights into Fluorine-Induced Effects on Cyclopropane Stability and Reactivity

The presence of a fluorine atom on the cyclopropane ring of this compound has profound mechanistic implications for its stability and reactivity. The unique properties of fluorine significantly differentiate the behavior of this molecule from its non-fluorinated counterparts. mdpi.comresearchgate.net

Virtually all observed chemistry of fluorinated cyclopropanes is influenced by the combination of ring strain and the polar characteristics imparted by the fluorine substituent. mdpi.com Early kinetic studies led to the estimation that each fluorine atom adds approximately 5 kcal/mol of strain energy to the cyclopropane ring. mdpi.com This increased strain energy makes the ring more susceptible to cleavage under certain reaction conditions, effectively lowering the activation energy for ring-opening reactions.

The high electronegativity of fluorine exerts a strong inductive effect, polarizing the C-F bond and influencing the adjacent C-C bonds of the cyclopropane ring. This leads to a change in the hybridization of the fluorinated carbon atom, which adopts a higher p-character in its bond to fluorine. researchgate.net This rehybridization affects the lengths and strengths of the ring's C-C bonds. It has been proposed that fluorine can also act as a π-donor to the cyclopropane ring, which would lengthen and weaken all of its bonds, further enhancing reactivity. mdpi.com

These electronic effects can influence the reactivity of the adjacent nitrile group. The electron-withdrawing nature of the 1-fluorocyclopropyl group could activate the nitrile towards certain nucleophilic additions. Conversely, in reactions involving the cyclopropane ring itself, such as ring-opening, the fluorine atom plays a directing role. For example, the reaction of cyclopropane nitriles can proceed via an anion-induced cleavage of the three-membered ring. nih.gov The stability of a potential carbanion or radical intermediate formed during a reaction is heavily influenced by the fluorine substituent, which can stabilize an adjacent negative charge through its inductive effect. This combination of increased ring strain and potent electronic effects makes the fluorinated cyclopropane motif a unique and reactive entity in organic synthesis. mdpi.com

Computational and Theoretical Studies on 2 1 Fluorocyclopropyl Acetonitrile

Density Functional Theory (DFT) and Ab Initio Calculations

DFT and ab initio methods form the bedrock of modern computational chemistry, providing a theoretical framework to investigate the electronic structure and properties of molecules from first principles.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For 2-(1-Fluorocyclopropyl)acetonitrile, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore different spatial arrangements (conformers) of the molecule and their relative energies. While general principles of molecular geometry are known, specific calculated values for this compound are not published.

Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. From these energies, various reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to predict how the molecule will interact in chemical reactions. Without specific studies on this compound, the precise energy values and derived reactivity parameters remain undetermined.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. masterorganicchemistry.comresearchgate.netmdpi.com It is a valuable tool for predicting sites of nucleophilic and electrophilic attack. inpressco.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, while positive potential regions (blue) are electron-poor. For this compound, an ESP map would highlight the electronegative nitrogen of the nitrile group and the influence of the fluorine atom on the cyclopropyl (B3062369) ring's electron density. However, a specific, calculated ESP map for this molecule is not available in the literature.

Vibrational Spectroscopy Predictions and Correlations

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.netnih.gov These predictions are instrumental in assigning experimental spectral bands to specific molecular motions, such as bond stretching and bending. A theoretical vibrational analysis of this compound would provide a detailed understanding of its molecular vibrations, but such a study has not been published.

Theoretical Investigations of Reaction Pathways and Transition States

Computational chemistry can be used to model the entire course of a chemical reaction, identifying the transition state—the highest energy point along the reaction coordinate. uchicago.edu This allows for the calculation of activation energies, which are critical for understanding reaction rates and mechanisms. Potential reactions of this compound, such as nucleophilic substitution at the carbon bearing the nitrile group or ring-opening of the strained cyclopropyl ring, could be investigated theoretically. masterorganicchemistry.comyoutube.comresearchgate.netpressbooks.pubresearchgate.net However, detailed theoretical studies on the reaction mechanisms and transition states involving this specific molecule are currently absent from the scientific literature.

Elucidation of Electronic and Steric Effects of Fluorine on the Cyclopropyl Ring

The introduction of a fluorine atom onto a cyclopropyl ring is known to have significant electronic and steric consequences. nih.govnctu.edu.twconflex.co.jp Electronically, the high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can alter the bond lengths and charge distribution within the cyclopropane (B1198618) ring. Sterically, the fluorine atom occupies a specific region of space, influencing the molecule's shape and how it can interact with other molecules. A detailed computational analysis would quantify these effects in this compound, providing insights into how fluorine modulates the properties of the adjacent cyclopropyl and acetonitrile (B52724) functionalities. While the general effects of fluorination on cyclopropanes have been studied, a specific analysis for the title compound is not available.

Synthetic Applications of 2 1 Fluorocyclopropyl Acetonitrile As a Chemical Building Block

Integration into Complex Molecular Architectures

The 2-(1-fluorocyclopropyl)acetonitrile scaffold is a versatile starting point for constructing intricate molecular designs. The true synthetic power of this building block is often realized when the 1-fluorocyclopropyl group is attached to other reactive handles, enabling its direct incorporation into larger structures through cross-coupling reactions.

A prime example is the use of (1-fluorocyclopropyl)stannane reagents, which can be derived from precursors like this compound. These bench-stable organotin compounds are effective partners in Stille cross-coupling reactions. This palladium-catalyzed method allows for the formation of carbon-carbon bonds between the 1-fluorocyclopropyl group and various aryl or alkenyl (pseudo)halides. acs.org This approach is compatible with a wide array of functional groups, demonstrating its broad applicability. For instance, aryl bromides containing ester, nitro, or acetyl groups have been successfully coupled to introduce the 1-fluorocyclopropyl moiety, yielding complex products in high yields (91-98%). acs.org This demonstrates the ability to integrate the fluorinated ring system into molecules that are already densely functionalized, a critical step in the synthesis of advanced chemical entities.

The nitrile group of this compound itself can also serve as a synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloadditions, providing multiple pathways to more complex molecular architectures.

Role in Medicinal Chemistry and Drug Discovery

The 1-fluorocyclopropyl group, readily introduced using reagents derived from this compound, imparts valuable properties to bioactive molecules, making it a significant component in drug discovery programs.

Construction of Bioactive Scaffolds (e.g., quinolones, proline analogues, PROTACs)

The versatility of the 1-fluorocyclopropyl building block is evident in its application to construct a variety of potent bioactive scaffolds.

Quinolones: The 1-fluorocyclopropyl group has been successfully incorporated as the N1 substituent in quinolone antibacterial agents. nih.gov Structure-activity relationship (SAR) studies of these 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids revealed that the stereochemistry of the fluorocyclopropyl ring is crucial for biological activity. Specifically, the cis isomers were found to be more potent against Gram-positive bacteria than their trans counterparts. nih.gov In a more advanced series of chiral quinolones, a derivative featuring a 1-[(1R,2S)-2-fluorocyclopropyl] moiety was identified as the most potent stereoisomer against both Gram-positive and Gram-negative bacteria. nih.gov

Proline Analogues: Proline and its analogues are critical components of peptides, influencing their conformation and biological function. A novel proline analogue containing a fluorocyclopropane (B157604) ring has been synthesized, demonstrating the utility of this moiety in peptide chemistry. arxiv.org This modified amino acid was incorporated into a tripeptide to study its conformational effects, particularly on the cis/trans equilibrium of the proline amide bond. arxiv.org Such modifications are pursued to enhance the rigidity, bioactivity, and metabolic stability of peptide-based therapeutics.

Design of Bioisosteres for Enhanced Pharmacokinetic Profiles

Bioisosterism, the replacement of a functional group with another that retains similar biological activity but has altered physicochemical properties, is a key strategy in drug optimization. The 1-fluorocyclopropyl (1-FCp) group has been identified as an effective bioisostere for the commonly used trifluoromethyl (CF3) group. acs.org This substitution can lead to improved pharmacokinetic profiles.

The 1-FCp group offers a way to fine-tune properties like lipophilicity and conformation. acs.org For example, the introduction of a fluorine atom onto a cyclopropyl (B3062369) group in quinolones resulted in reduced lipophilicity compared to the non-fluorinated versions. nih.gov A specific chiral quinolone, DU-6859a, which contains the 1-fluorocyclopropyl moiety, was found to possess not only potent antibacterial activity but also moderate lipophilicity and good pharmacokinetic profiles, underscoring the practical benefits of this bioisosteric replacement. nih.gov

Below is a table comparing the predicted properties of the 1-fluorocyclopropyl group with the trifluoromethyl group it often replaces.

| Property | Trifluoromethyl (CF3) | 1-Fluorocyclopropyl (1-FCp) | Comparison |

| cLogD7.4 | 0.88 | 0.36 | Slightly lower lipophilicity |

| Volume (ų) | 42.6 | 54.5 | Similar volume (+11.9 ų) |

| Data derived from calculations on MarvinSketch (ChemAxon) as reported in literature. acs.org |

Contributions to Agrochemical Research and Development

The principles that make fluorinated compounds valuable in pharmaceuticals also apply to agrochemical research. Fluorine-containing molecules constitute a significant portion of the commercial agrochemical market. acs.org The constant need for new active ingredients with improved efficacy, selectivity, and environmental profiles drives the search for novel fluorinated building blocks.

The 1-fluorocyclopropyl group is considered an emerging, non-per- and polyfluoroalkyl substance (non-PFAS) fluorinated group that can offer alternatives to more traditional moieties like the trifluoromethyl group. acs.org While specific commercial agrochemicals derived directly from this compound are not widely documented in the reviewed literature, the underlying properties of the scaffold are highly relevant. For instance, related cyclopropyl-containing structures, such as 2,3-methanoproline, have been shown to inhibit enzymes in plants, like 1-aminocyclopropane-1-carboxylic acid oxidase, which is involved in ethylene (B1197577) biosynthesis. arxiv.org This indicates the potential for cyclopropyl-based scaffolds, including their fluorinated variants, to be developed into new plant growth regulators or herbicides.

Post-Functionalization Strategies of the 1-Fluorocyclopropyl Moiety in Advanced Syntheses

A critical consideration for any chemical building block is its stability under various reaction conditions, which allows for subsequent chemical modifications to the rest of the molecule. The 1-fluorocyclopropyl group has demonstrated excellent chemical stability, enabling post-functionalization strategies in advanced synthetic sequences. acs.org

This robustness was showcased during Stille cross-coupling reactions where a (1-fluorocyclopropyl)tin reagent was coupled with aryl bromides bearing a variety of sensitive functional groups. The successful coupling without degradation of the fluorinated ring demonstrates its resilience.

| Aryl Bromide Substituent | Coupling Partner | Reaction | Product Yield |

| para-Ester | (1-fluorocyclopropyl)tin reagent | Stille Cross-Coupling | 91% |

| para-Nitro | (1-fluorocyclopropyl)tin reagent | Stille Cross-Coupling | 98% |

| para-Acetyl | (1-fluorocyclopropyl)tin reagent | Stille Cross-Coupling | 94% |

| Data from a study on the direct introduction of the 1-fluorocyclopropyl group. acs.org |

This stability allows synthetic chemists to introduce the 1-fluorocyclopropyl group early in a synthetic route and then perform further elaborations on other parts of the molecule, confident that the core fluorinated scaffold will remain intact. This feature is invaluable for the efficient synthesis of complex target molecules in multi-step sequences.

Emerging Research Directions and Future Challenges

Development of Greener and More Efficient Synthetic Routes

Traditional synthetic routes to fluorocyclopropanes often involve multi-step sequences that may not be optimal in terms of efficiency or environmental impact. A common strategy involves the generation of a vinyl fluoride (B91410) followed by a cyclopropanation reaction. researchgate.netnih.gov For instance, a synthesis might start with a suitable aldehyde, proceed through a Wittig reaction to form an olefin, followed by bromofluorination, dehydrobromination to yield the vinyl fluoride, and finally cyclopropanation using a diazoacetate in the presence of a copper catalyst. nih.gov

Current research is heavily focused on developing more streamlined and sustainable alternatives. Key areas of advancement include:

Biocatalysis: The use of enzymes offers a promising green approach. Engineered enzymes, such as myoglobin (B1173299) variants and ene reductases, are being employed for highly selective carbene and hydride transfer reactions. utdallas.educhemrxiv.org These biocatalytic methods can produce chiral cyclopropanes and related structures with exceptional enantioselectivity (up to >99% ee) under mild, aqueous conditions, representing a significant step towards sustainable synthesis. utdallas.educhemrxiv.org

Direct C-H Functionalization and Cross-Coupling: Novel methods that allow for the direct introduction of the fluorocyclopropyl group onto aromatic systems are highly desirable as they shorten synthetic sequences. Recently, a palladium-catalyzed Stille cross-coupling reaction using a newly developed, bench-stable (1-fluorocyclopropyl)tin reagent has been reported. researchgate.net This method shows broad applicability for the late-stage functionalization of complex molecules. researchgate.net

Novel Reagent Development: The creation of new reagents facilitates more efficient transformations. For example, the development of 5-((2-fluorocyclopropyl)sulfonyl)-1-phenyl-1H-tetrazole enables a Julia–Kocienski olefination to prepare fluorocyclopropylidene intermediates, which can then be hydrogenated to the desired fluorocyclopropyl compounds. acs.org

| Method | Key Reagents/Catalysts | Advantages | Reference |

| Biocatalytic Cyclopropanation | Engineered Myoglobin, Ethyl α-diazopyruvate | High enantioselectivity, green conditions, scalable | utdallas.edu |

| Stille Cross-Coupling | (1-fluorocyclopropyl)tin, Palladium catalyst | Direct introduction of group, broad scope, late-stage functionalization | researchgate.net |

| Julia–Kocienski Olefination | 5-((2-fluorocyclopropyl)sulfonyl)-1-phenyl-1H-tetrazole | Access to fluorocyclopropylidene intermediates | acs.org |

| Asymmetric Cyclopropanation | Copper(I) triflate, Chiral bis(oxazoline) ligand | Enantioselective synthesis from vinyl fluorides | nih.gov |

Exploration of Novel Reactivity Modes for Diverse Chemical Transformations

The nitrile group in 2-(1-Fluorocyclopropyl)acetonitrile is a versatile functional handle that can be transformed into amines, amides, carboxylic acids, and tetrazoles. Beyond the nitrile, the strained fluorocyclopropyl ring itself offers unique opportunities for chemical transformations.

Recent explorations into the reactivity of fluorocyclopropyl systems have uncovered several novel pathways:

Ring Expansion Reactions: The inherent strain of the cyclopropane (B1198618) ring can be harnessed to drive ring-expansion reactions. For instance, fluorocyclopropylidene derivatives can undergo epoxidation followed by rearrangement to yield fluorinated cyclobutanones. acs.org In a different approach, α-cyclopropylpyruvates, which are structurally related to the target compound, can undergo photochemical rearrangement to produce optically active cyclobutenoates. utdallas.edu

Reductive Cyanation for Acetonitrile (B52724) Synthesis: A key transformation to access the acetonitrile moiety is reductive cyanation. The homologation of a fluorocyclopropane-containing lactam has been achieved through this method, leading to the formation of an amino-nitrile with high yield and good diastereoselectivity. acs.org This demonstrates a direct pathway to structures closely related to this compound.

Functional Group Interconversion: The functional groups attached to the cyclopropane ring can be readily manipulated. For example, keto-ester functionalities on a cyclopropane ring have been reduced to diols using LiAlH₄ or selectively to α-hydroxyesters with NaBH₄. utdallas.edu These can be further converted into other valuable building blocks like α-cyclopropyl epoxides. utdallas.edu

Advances in Stereocontrol for Highly Enantiopure Fluorocyclopropyl Building Blocks

The biological activity of chiral molecules is often dependent on their stereochemistry. acs.org Therefore, controlling the stereochemistry during the synthesis of fluorocyclopropyl compounds is of paramount importance. Significant progress has been made in asymmetric synthesis to produce highly enantioenriched fluorocyclopropyl building blocks.

Key strategies for achieving stereocontrol include:

Chiral Transition Metal Catalysis: Asymmetric cyclopropanation is a powerful tool. Rhodium and copper catalysts featuring chiral ligands are widely used. For example, catalysts like Rh₂((S)-MEPY)₄, Hashimoto's Rh₂((S)-TCPTTL)₄, and Davies' Rh₂((S)-BTPCP)₄ have proven effective in enantioselective cyclopropanation reactions. acs.orgacs.org Similarly, copper(I) triflate combined with chiral bis(oxazoline) ligands can catalyze the asymmetric cyclopropanation of α-fluorostyrenes to generate chiral fluorinated cyclopropanes. nih.gov

Biocatalysis: As mentioned, enzyme-catalyzed reactions are a leading method for producing enantiopure compounds. Engineered myoglobin catalysts have been used for the stereoselective synthesis of pyruvate-containing cyclopropanes, achieving excellent enantiomeric excess (>99% ee). utdallas.edu

Chiral Resolution: In cases where asymmetric synthesis is not fully selective, racemic mixtures can be separated. Preparative supercritical fluid chromatography (SFC) using a chiral stationary phase has been successfully employed to resolve racemic fluorocyclopropane (B157604) derivatives. acs.org

| Catalyst System | Reaction Type | Achieved Selectivity | Reference |

| Engineered Myoglobin | Biocatalytic Cyclopropanation | >99% ee | utdallas.edu |

| Rh₂((S)-MEPY)₄ | Intramolecular Cyclopropanation | 62% ee | acs.org |

| Copper(I) / Chiral Bis(oxazoline) | Asymmetric Cyclopropanation | High enantioselectivity | nih.gov |

| Davies' Rh₂((S)-BTPCP)₄ | Diazo-derived Cyclopropanation | High enantioselectivity | acs.org |

Potential Applications in Advanced Materials and Chemical Biology

The unique physicochemical properties conferred by the 1-fluorocyclopropyl group make it an attractive motif for applications in medicinal chemistry, chemical biology, and potentially advanced materials. The replacement of other groups with a fluorocyclopropyl moiety can significantly alter a molecule's potency, selectivity, metabolic stability, and lipophilicity. acs.orgnih.gov

Medicinal Chemistry and Chemical Biology: The primary area of application is in drug discovery. The fluorocyclopropyl group serves as a valuable structural motif for fine-tuning the biological activity of lead compounds. acs.org For example, fluorinated cyclopropane derivatives have been designed as selective serotonin (B10506) 5-HT2C receptor agonists for potential use in treating central nervous system disorders. nih.gov Furthermore, fluorocyclopropane-containing amino acids, such as proline analogues, have been synthesized and incorporated into peptides to study their conformational effects, providing tools for designing novel peptide-based therapeutics. acs.org

Advanced Materials: While the application in advanced materials is less explored, the unique electronic nature and polarity of the fluorocyclopropyl group could be exploited. For instance, the introduction of multiple fluorine atoms on a cyclopropane ring can create a "facially polar" motif, which could influence crystal packing or the properties of liquid crystals and polymers. researchgate.net The development of fluorogenic probes based on cyclopropenone reactivity for real-time biological imaging suggests a potential direction for creating responsive materials based on fluorocyclopropane scaffolds. The future may see this compound and its derivatives used as monomers or functional additives in the creation of specialized polymers or other advanced materials.

Q & A

Q. What synthetic routes are recommended for 2-(1-Fluorocyclopropyl)acetonitrile, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves cyclopropanation of fluorinated precursors followed by nitrile introduction. For example, acetonitrile-based solvent systems (e.g., sodium carbonate in acetonitrile/water mixtures) are effective for stabilizing intermediates during coupling reactions . Reaction optimization should focus on controlling temperature (0–6°C for stability ) and using anhydrous conditions to minimize hydrolysis. Purity (>97% GC) can be achieved via fractional distillation under reduced pressure .

Q. Which analytical techniques are most effective for characterizing this compound, and how do spectral data confirm its structure?

- Methodological Answer :

- NMR : NMR is critical for confirming the fluorocyclopropyl group’s configuration (e.g., chemical shifts between -180 to -220 ppm for fluorinated cyclopropanes ).

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak at m/z 139.05 (CHFN) and fragmentation patterns .

- IR Spectroscopy : A strong absorption band near 2240 cm confirms the nitrile group .

Advanced Research Questions

Q. How does the fluorocyclopropyl group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : The fluorocyclopropyl group enhances steric hindrance and electronic effects, reducing susceptibility to ring-opening reactions. Stability studies show degradation <5% at pH 2–9 (25°C, 24 hrs) but rapid hydrolysis under strong acids/bases (pH <2 or >12) . For long-term storage, maintain temperatures between 0–6°C in inert atmospheres to prevent radical-mediated decomposition .

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the fluorine atom, which lowers the LUMO energy of the nitrile group, enhancing susceptibility to nucleophilic attack. Molecular dynamics simulations further reveal solvent effects (e.g., acetonitrile’s polarity stabilizes transition states ).

Q. How can researchers resolve contradictions in reported reaction yields when using different catalysts?

- Methodological Answer : Systematic screening of catalysts (e.g., Pd/C vs. CuI) under standardized conditions is essential. For example, Pd/C may achieve 85% yield in Suzuki-Miyaura couplings but requires strict oxygen-free conditions, whereas CuI catalysts tolerate moisture but yield ≤60% . Contradictions often arise from solvent purity (e.g., <0.01% water in acetonitrile ) or substrate ratios.

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.